molecular formula C19H22N2O3 B251104 N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide

Numéro de catalogue: B251104
Poids moléculaire: 326.4 g/mol
Clé InChI: DQSTUOQIXHQOPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mécanisme D'action

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide exerts its effects by binding to and activating the adenosine A3 receptor, which is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of this receptor leads to a decrease in pro-inflammatory cytokine production and an increase in anti-inflammatory cytokine production, resulting in an overall anti-inflammatory and immunomodulatory effect.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory and immunomodulatory effects: this compound has been shown to decrease pro-inflammatory cytokine production and increase anti-inflammatory cytokine production, resulting in an overall anti-inflammatory and immunomodulatory effect.
2. Inhibition of tumor growth and metastasis: this compound has been shown to inhibit tumor growth and metastasis in various cancer models by targeting the adenosine A3 receptor.
3. Neuroprotective effects: this compound has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide in lab experiments include its specificity for the adenosine A3 receptor, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. The limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosage and administration route.

Orientations Futures

There are several future directions for research on N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide, including:
1. Further studies to determine its optimal dosage and administration route.
2. Development of more potent and selective adenosine A3 receptor agonists.
3. Investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
4. Development of new formulations to improve its solubility and bioavailability.
5. Investigation of its potential side effects and toxicity in humans.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by binding to and activating the adenosine A3 receptor, leading to anti-inflammatory and immunomodulatory effects, inhibition of tumor growth and metastasis, and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its development as a potential therapeutic agent.

Méthodes De Synthèse

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-amino-3-methoxyacetophenone in the presence of a base to form the amide bond. The resulting compound is then acylated with isobutyryl chloride to yield this compound.

Applications De Recherche Scientifique

N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by targeting the adenosine A3 receptor. It has also been shown to inhibit tumor growth and metastasis in various cancer models.

Propriétés

Formule moléculaire

C19H22N2O3

Poids moléculaire

326.4 g/mol

Nom IUPAC

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-9-8-15(11-17(16)24-4)20-19(23)14-7-5-6-13(3)10-14/h5-12H,1-4H3,(H,20,23)(H,21,22)

Clé InChI

DQSTUOQIXHQOPS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

SMILES canonique

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.